4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydrazino group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. One common method is the reaction of 3,4-dichlorophenyl isocyanate with hydrazine to form the hydrazino derivative, followed by further reactions to introduce the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reaction vessels and conditions to maintain safety and efficiency. The process would involve careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydrazino group can be oxidized to form a diazo compound.
Reduction: : The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of diazo compounds.
Reduction: : Formation of pyrimidinylamine derivatives.
Substitution: : Formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study enzyme inhibition and protein interactions due to its reactive groups.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-1-tetralone: : Similar in having a dichlorophenyl group but differs in the core structure.
3,4-Dichlorophenyl isocyanate: : Similar in having a dichlorophenyl group but lacks the pyrimidine ring.
Uniqueness
The uniqueness of 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N4/c12-6-2-1-5(3-7(6)13)8-4-9(11(14,15)16)19-10(18-8)20-17/h1-4H,17H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIWSXCVJKIAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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